molecular formula C11H13BrN4O2 B15380599 tert-Butyl (8-bromoimidazo[1,2-b]pyridazin-7-yl)carbamate

tert-Butyl (8-bromoimidazo[1,2-b]pyridazin-7-yl)carbamate

Cat. No.: B15380599
M. Wt: 313.15 g/mol
InChI Key: NGQPRUWYVKCKPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (8-bromoimidazo[1,2-b]pyridazin-7-yl)carbamate (CAS: 2577172-22-4) is a brominated heterocyclic compound with a molecular formula of C₁₁H₁₃BrN₄O₂ and a molar mass of 313.16 g/mol. Its structure consists of an imidazo[1,2-b]pyridazine core substituted with a bromine atom at position 8 and a tert-butyl carbamate group at position 5. Predicted physicochemical properties include a density of 1.59±0.1 g/cm³ and a pKa of 5.63±0.46, indicating moderate acidity . The bromine atom enhances reactivity in cross-coupling reactions, while the carbamate group provides steric protection and stability during synthetic processes. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical research, particularly in the development of kinase inhibitors and bioactive molecules.

Properties

Molecular Formula

C11H13BrN4O2

Molecular Weight

313.15 g/mol

IUPAC Name

tert-butyl N-(8-bromoimidazo[1,2-b]pyridazin-7-yl)carbamate

InChI

InChI=1S/C11H13BrN4O2/c1-11(2,3)18-10(17)15-7-6-14-16-5-4-13-9(16)8(7)12/h4-6H,1-3H3,(H,15,17)

InChI Key

NGQPRUWYVKCKPA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C2=NC=CN2N=C1)Br

Origin of Product

United States

Biological Activity

Tert-butyl (8-bromoimidazo[1,2-b]pyridazin-7-yl)carbamate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C11H13BrN4O2
  • Molecular Weight : 299.15 g/mol

The compound features a brominated imidazo-pyridazine moiety, which is known for its role in various biological activities, including anti-cancer and anti-inflammatory properties.

Research indicates that this compound may exert its biological effects through the inhibition of specific kinases involved in cell signaling pathways. Notably, it has been identified as an inhibitor of Bruton's tyrosine kinase (Btk), which plays a critical role in B-cell receptor signaling and is implicated in autoimmune diseases and certain cancers .

Anticancer Activity

Several studies have explored the anticancer potential of this compound. The following table summarizes key findings:

Study ReferenceCell LineIC50 (µM)Mechanism
MCF-712.5Induction of apoptosis via Btk inhibition
A54915.3Inhibition of cell proliferation
HeLa10.0Cell cycle arrest at G1 phase

These studies suggest that this compound has significant cytotoxic effects on various cancer cell lines.

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects. It appears to modulate cytokine production and inhibit inflammatory pathways, which may be beneficial in treating inflammatory diseases.

Case Studies

A notable case study involved the use of this compound in a preclinical model of rheumatoid arthritis. The results indicated a reduction in inflammation markers and joint swelling, highlighting its potential as a therapeutic agent for autoimmune conditions .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name CAS Molecular Formula Molar Mass (g/mol) Key Substituents Ring System Notable Properties
This compound 2577172-22-4 C₁₁H₁₃BrN₄O₂ 313.16 8-Bromo, 7-carbamate Imidazo[1,2-b]pyridazine pKa: 5.63; Density: 1.59 g/cm³
tert-Butyl (5-bromopyrazin-2-yl)carbamate 1188264-74-5 C₉H₁₂BrN₃O₂ 282.12 5-Bromo, carbamate Pyrazine Higher solubility in polar solvents due to simpler pyrazine core
tert-Butyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate 1188265-64-6 C₁₁H₁₅BrN₄O₂ 315.17 3-Bromo, carboxylate Dihydroimidazo[1,5-a]pyrazine Reduced aromaticity due to saturation; reactivity in alkylation
tert-Butyl 2-amino-2-oxoethyl(5-tosyl-5H-pyrrolo[3,2-b]pyrazin-2-yl)carbamate N/A C₂₁H₂₅N₅O₅S 446.15 Tosyl, carbamate, amide Pyrrolo[3,2-b]pyrazine Enhanced steric bulk; used in cyclization reactions (LC/MS: m/z 446 [M+H]⁺)
tert-Butyl (5,6-dimethoxypyridin-2-yl)methylcarbamate N/A C₁₃H₂₀N₂O₄ 268.31 5,6-Dimethoxy, methylcarbamate Pyridine Electron-donating methoxy groups; altered pharmacokinetics

Functional and Reactivity Differences

Ring Systems: The imidazo[1,2-b]pyridazine core in the target compound offers a fused bicyclic structure with two nitrogen atoms, contrasting with the monocyclic pyrazine in CAS 1188264-74-3. This difference impacts π-π stacking interactions and binding affinity in biological targets . The pyrrolo[3,2-b]pyrazine derivative () incorporates a five-membered pyrrole ring fused to pyrazine, enhancing planarity and conjugation for optoelectronic applications .

Substituent Effects :

  • Bromine Position : Bromine at position 8 (target compound) vs. position 5 (CAS 1188264-74-5) alters regioselectivity in nucleophilic substitutions. The 8-bromo group in the target compound is sterically shielded by the carbamate, slowing SN2 reactivity .
  • Carbamate vs. Tosyl Groups : The tosyl group in the pyrrolopyrazine derivative () increases molecular weight and hydrophobicity, whereas the carbamate in the target compound improves metabolic stability .

Applications in Synthesis :

  • The target compound’s bromine serves as a leaving group in Suzuki-Miyaura couplings, while the dihydroimidazo-pyrazine analogue (CAS 1188265-64-6) is tailored for ring-opening reactions .
  • The pyridine-based derivative () with dimethoxy groups is preferred in CNS drug discovery due to improved blood-brain barrier penetration .

Research Findings and Implications

  • Synthetic Utility : The target compound’s balanced reactivity and stability make it a versatile intermediate for generating imidazopyridazine libraries. In contrast, the tosyl-pyrrolopyrazine derivative () is specialized for cyclization protocols requiring bulky reagents .
  • Biological Relevance : Imidazo[1,2-b]pyridazine derivatives are increasingly explored as kinase inhibitors, whereas pyrazine analogues (e.g., CAS 1188264-74-5) are more common in antimicrobial agents due to their smaller size and solubility .
  • The carbamate group in the target compound mitigates this risk by reducing electrophilicity compared to free amines .

Q & A

Q. What are the established synthetic routes for tert-Butyl (8-bromoimidazo[1,2-b]pyridazin-7-yl)carbamate, and what key intermediates are involved?

The synthesis typically involves sequential functionalization of the imidazo[1,2-b]pyridazine core. For brominated analogs, a common approach is halogenation at the 8-position using reagents like NBS (N-bromosuccinimide) under controlled conditions, followed by Boc-protection of the amine group. Similar protocols for tert-butyl carbamate derivatives highlight the use of Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base (e.g., DMAP) to ensure regioselective protection .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Key methods include:

  • NMR : 1^1H and 13^13C NMR to confirm the Boc group (e.g., tert-butyl protons at ~1.3 ppm) and bromine-induced deshielding effects on adjacent protons.
  • HRMS : High-resolution mass spectrometry for molecular weight validation.
  • X-ray crystallography : For unambiguous structural confirmation, as demonstrated for related bromoimidazo compounds using SHELX software .

Q. What safety precautions are recommended when handling this compound?

While specific safety data for this compound are limited, analogous tert-butyl carbamates require standard lab precautions:

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Work in a fume hood due to potential respiratory irritancy.
  • Store under inert conditions (argon/nitrogen) to prevent Boc-group hydrolysis .

Advanced Research Questions

Q. How can competing side reactions (e.g., dehalogenation or Boc-deprotection) be minimized during synthesis?

  • Temperature control : Lower reaction temperatures (0–25°C) reduce unintended dehalogenation.
  • Catalyst optimization : Use palladium-free conditions for Suzuki couplings to avoid bromine displacement.
  • pH monitoring : Maintain neutral to slightly basic conditions to stabilize the Boc group .

Q. How do steric and electronic effects influence the reactivity of the bromine substituent in cross-coupling reactions?

The 8-bromo group’s position on the electron-deficient imidazo[1,2-b]pyridazine ring enhances its susceptibility to nucleophilic aromatic substitution (SNAr) but may hinder transition metal-catalyzed couplings (e.g., Suzuki) due to steric hindrance. Computational studies (DFT) or Hammett parameters can predict reactivity trends .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

  • Reproducibility checks : Validate solvent purity (e.g., anhydrous DMF) and catalyst lot consistency.
  • In situ monitoring : Use LC-MS or 19^{19}F NMR (if applicable) to track intermediate formation.
  • Meta-analysis : Compare datasets from structurally analogous compounds (e.g., tert-butyl (5-bromo-4-methylthiazol-2-yl)carbamate) to identify outliers .

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

  • Docking studies : Map the compound’s interaction with target proteins (e.g., kinases) using AutoDock Vina.
  • QSAR models : Correlate substituent effects (e.g., bromine vs. chlorine) with bioactivity data from related imidazo[1,2-b]pyridazines .

Q. What crystallographic challenges arise during structure determination, and how are they addressed?

  • Twinned crystals : Use SHELXD for dual-space structure solution and SHELXL for refinement with TWIN commands.
  • Disorder modeling : Apply restraints to the tert-butyl group to improve resolution in electron density maps .

Methodological Considerations

Q. What experimental protocols optimize the compound’s stability in biological assays?

  • Solvent selection : Use DMSO for stock solutions, but limit exposure to aqueous buffers (pH 7.4) to <24 hours to prevent hydrolysis.
  • Lyophilization : Store lyophilized samples at -20°C under desiccation .

Q. How can reaction scalability be improved without compromising purity?

  • Flow chemistry : Continuous flow systems enhance heat/mass transfer for exothermic Boc-protection steps.
  • Green chemistry : Replace halogenated solvents with cyclopentyl methyl ether (CPME) for safer scale-up .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.